molecular formula C14H24Cl2N2O2 B12733284 p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride CAS No. 97173-06-3

p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride

Cat. No.: B12733284
CAS No.: 97173-06-3
M. Wt: 323.3 g/mol
InChI Key: DLQIXMCVXXWVPB-UHFFFAOYSA-N
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Description

p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride: is a chemical compound with a complex structureThe compound’s molecular formula is C11-H17-Cl-N2-O2.Cl-H, and it has a molecular weight of 281.21 .

Preparation Methods

The synthesis of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves several steps The synthetic routes typically include the reaction of p-Phenetidine with chloroacetyl chloride to introduce the chloro group, followed by the reaction with diethylamine to form the diethylamino groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .

Comparison with Similar Compounds

p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride can be compared with other similar compounds, such as:

    p-Phenetidine, 3-chloro-beta-(dimethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group and a methoxy group instead of an ethoxy group.

    p-Phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

97173-06-3

Molecular Formula

C14H24Cl2N2O2

Molecular Weight

323.3 g/mol

IUPAC Name

3-chloro-4-[2-(diethylamino)ethoxy]-5-ethoxyaniline;hydrochloride

InChI

InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H

InChI Key

DLQIXMCVXXWVPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1Cl)N)OCC.Cl

Origin of Product

United States

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